VU0483605

Description

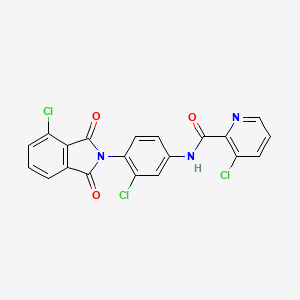

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-N-[3-chloro-4-(4-chloro-1,3-dioxoisoindol-2-yl)phenyl]pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H10Cl3N3O3/c21-12-4-1-3-11-16(12)20(29)26(19(11)28)15-7-6-10(9-14(15)23)25-18(27)17-13(22)5-2-8-24-17/h1-9H,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJQXPBKPTGWZCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=O)N(C2=O)C3=C(C=C(C=C3)NC(=O)C4=C(C=CC=N4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H10Cl3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of VU0483605, a Positive Allosteric Modulator of the mGluR1 Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0483605 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 1 (mGluR1). This document provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on mGluR1 signaling, quantitative pharmacological data, and the experimental protocols used for its characterization. Visual diagrams of the relevant signaling pathway and a representative experimental workflow are included to facilitate a deeper understanding of its molecular pharmacology. This guide is intended for researchers and professionals in the fields of neuroscience and drug development who are interested in the therapeutic potential of mGluR1 modulation.

Introduction to this compound and its Target: The mGluR1 Receptor

This compound is a small molecule compound that acts as a positive allosteric modulator of the metabotropic glutamate receptor 1 (mGluR1)[1][2]. Unlike orthosteric agonists that directly bind to and activate the receptor at the glutamate binding site, PAMs like this compound bind to a distinct, allosteric site on the receptor. This binding event does not typically activate the receptor on its own but rather potentiates the receptor's response to the endogenous ligand, glutamate. This modulatory action allows for a more nuanced and potentially safer pharmacological intervention, as the effect of the modulator is dependent on the presence of the natural agonist.

The mGluR1 is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating synaptic plasticity and neuronal excitability throughout the central nervous system (CNS)[1]. It is a member of the Group I mGluRs, which also includes mGluR5. Group I mGluRs are predominantly coupled to the Gq/11 family of G-proteins.

Core Mechanism of Action: Potentiation of mGluR1 Signaling

The primary mechanism of action of this compound is the potentiation of glutamate-mediated signaling through the mGluR1 receptor. Upon binding to its allosteric site, this compound induces a conformational change in the receptor that enhances the affinity and/or efficacy of glutamate. This leads to an amplified downstream signaling cascade.

The mGluR1 Signaling Pathway

Activation of the mGluR1 receptor by glutamate, and its potentiation by this compound, initiates a well-defined intracellular signaling cascade:

-

Gq/11 Protein Activation: The activated mGluR1 receptor catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gq/11 protein.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit then stimulates the enzyme phospholipase C.

-

Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytosol.

-

Protein Kinase C (PKC) Activation: DAG, along with the elevated intracellular Ca2+, activates protein kinase C, which in turn phosphorylates a variety of downstream protein targets, leading to diverse cellular responses.

Quantitative Pharmacological Data

The activity of this compound as an mGluR1 PAM has been quantified in various in vitro assays. The following table summarizes the key pharmacological parameters.

| Parameter | Species | Value | Assay Type | Reference |

| EC50 | Human | 390 nM | Calcium Mobilization | [1][2] |

| EC50 | Rat | 356 nM | Calcium Mobilization | |

| Selectivity | mGluR4 PAM | >10 µM | Not specified | |

| Maximal Potentiation | Rat | 113 ± 5% of Glutamate Max | Calcium Mobilization |

EC50 (Half maximal effective concentration) refers to the concentration of this compound that produces 50% of the maximal potentiation of the glutamate response.

Experimental Protocols

The characterization of this compound as an mGluR1 PAM relies on specific in vitro assays. A detailed methodology for a key experiment is provided below.

In Vitro Calcium Mobilization Assay

This assay is a primary method for assessing the activity of mGluR1 PAMs by measuring the increase in intracellular calcium concentration following receptor activation.

Objective: To determine the potency (EC50) and efficacy of this compound in potentiating the glutamate-induced calcium response in cells expressing the mGluR1 receptor.

Materials:

-

Cell Line: A stable cell line expressing recombinant human or rat mGluR1 (e.g., HEK293 or CHO cells).

-

Culture Medium: Appropriate cell culture medium supplemented with serum and antibiotics.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.

-

Calcium-sensitive dye: Fluo-4 AM or a similar fluorescent calcium indicator.

-

This compound: Stock solution in DMSO.

-

Glutamate: Stock solution in water or assay buffer.

-

Microplates: 384-well, black-walled, clear-bottom microplates.

-

Fluorescence Plate Reader: An instrument capable of kinetic reading of fluorescence (e.g., a FLIPR® system).

Protocol:

-

Cell Plating:

-

Culture the mGluR1-expressing cells to ~80-90% confluency.

-

Harvest the cells and seed them into 384-well microplates at an optimized density.

-

Incubate the plates overnight at 37°C in a 5% CO2 incubator.

-

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer. Probenecid may be included to prevent dye leakage.

-

Remove the culture medium from the cell plates and add the dye loading buffer to each well.

-

Incubate the plates for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.

-

-

Compound Preparation:

-

Prepare serial dilutions of this compound in assay buffer.

-

Prepare a fixed, sub-maximal concentration (e.g., EC20) of glutamate in assay buffer.

-

-

Fluorescence Measurement:

-

Place the cell plate in the fluorescence plate reader.

-

Establish a stable baseline fluorescence reading.

-

Add the this compound dilutions to the wells and incubate for a short period (e.g., 2-5 minutes).

-

Add the fixed concentration of glutamate to all wells.

-

Immediately begin kinetic measurement of fluorescence intensity over a period of several minutes.

-

-

Data Analysis:

-

The change in fluorescence (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well.

-

Plot the ΔRFU against the log concentration of this compound.

-

Fit the data to a four-parameter logistic equation to determine the EC50 and maximal potentiation.

-

In Vivo and Therapeutic Implications

The potentiation of mGluR1 signaling by PAMs like this compound has been investigated as a potential therapeutic strategy for certain neurological and psychiatric disorders. In particular, research has focused on schizophrenia, where deleterious mutations in the GRM1 gene (which encodes mGluR1) have been identified. Studies have shown that this compound can partially restore the reduced glutamate-mediated calcium signaling in cell models expressing these mutant mGluR1 receptors. This suggests that mGluR1 PAMs could offer a novel therapeutic approach for a subset of schizophrenia patients with specific genetic predispositions. Further in vivo studies are necessary to fully elucidate the therapeutic potential and safety profile of this compound.

Conclusion

This compound is a well-characterized positive allosteric modulator of the mGluR1 receptor. Its mechanism of action involves the potentiation of glutamate-induced Gq/11-mediated signaling, leading to an increase in intracellular calcium. The quantitative pharmacological data demonstrate its potency and selectivity. The detailed experimental protocols provided herein serve as a guide for the continued investigation of this compound and other mGluR1 modulators. The potential of this compound to rescue signaling deficits associated with schizophrenia-linked mutations highlights the promise of targeting mGluR1 for the development of novel therapeutics.

References

An In-depth Technical Guide to VU0483605: A Positive Allosteric Modulator of mGluR1

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0483605 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 1 (mGluR1). This document provides a comprehensive technical overview of this compound, including its pharmacological properties, mechanism of action, and the experimental protocols used for its characterization. The information presented is intended to serve as a detailed resource for researchers and drug development professionals working on mGluR1 and related neurological disorders.

Introduction

Metabotropic glutamate receptor 1 (mGluR1) is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating synaptic plasticity and neuronal excitability. It is predominantly expressed in the cerebellum, hippocampus, and substantia nigra. Dysregulation of mGluR1 signaling has been implicated in various neurological and psychiatric disorders, including schizophrenia, anxiety, and pain. Positive allosteric modulators of mGluR1, such as this compound, offer a promising therapeutic strategy by enhancing the receptor's response to the endogenous agonist glutamate, thereby providing a more nuanced modulation of receptor activity compared to orthosteric agonists. This compound was developed to investigate the therapeutic potential of potentiating mGluR1 signaling, particularly in the context of loss-of-function mutations in the GRM1 gene (encoding mGluR1) that have been identified in patients with schizophrenia.[1][2][3][4][5]

Physicochemical Properties

| Property | Value |

| IUPAC Name | 3-chloro-N-[3-chloro-4-(4-chloro-1,3-dioxoisoindol-2-yl)phenyl]picolinamide |

| Molecular Formula | C₂₀H₁₀Cl₃N₃O₃ |

| Molecular Weight | 446.67 g/mol |

| CAS Number | 1623101-11-0 |

| Appearance | Crystalline solid |

| Solubility | Soluble in DMSO and DMF |

Pharmacology

In Vitro Potency and Efficacy

This compound is a potent PAM of both human and rat mGluR1. Its potency is characterized by its half-maximal effective concentration (EC₅₀) in functional assays.

| Receptor | EC₅₀ | % Glutamate Max Response | Reference |

| Human mGluR1 | 390 nM | Not Reported | |

| Rat mGluR1 | 356 nM | 113 ± 5% |

Selectivity

This compound exhibits high selectivity for mGluR1 over other mGluR subtypes, a critical feature for a tool compound and potential therapeutic agent.

| Receptor | EC₅₀ | Reference |

| Human mGluR4 | > 10 µM |

Note: A comprehensive selectivity panel against other mGluR subtypes and other GPCRs is not publicly available.

Mechanism of Action

This compound acts as a positive allosteric modulator, binding to a site on the mGluR1 receptor that is distinct from the orthosteric binding site for glutamate. This binding event does not activate the receptor on its own but potentiates the receptor's response to glutamate. This leads to an enhancement of the canonical Gq/11 signaling pathway.

mGluR1 Signaling Pathway

The activation of mGluR1 by glutamate, potentiated by this compound, initiates a cascade of intracellular events:

Caption: mGluR1 signaling pathway potentiated by this compound.

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature characterizing this compound and related mGluR1 PAMs.

Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for their robust growth and high transfection efficiency.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Transfection: Cells are transiently or stably transfected with plasmids encoding human or rat mGluR1 using standard lipid-based transfection reagents (e.g., Lipofectamine). For stable cell lines, selection with an appropriate antibiotic (e.g., hygromycin B) is performed.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation, a hallmark of Gq-coupled receptor signaling.

-

Cell Plating: Seed mGluR1-expressing HEK293 cells into 384-well black-walled, clear-bottom plates at a density of 20,000-40,000 cells per well and incubate overnight.

-

Dye Loading: Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution (e.g., HBSS) containing 20 mM HEPES. Incubate for 1 hour at 37°C.

-

Compound Addition: Wash the cells with assay buffer. Add this compound at various concentrations and incubate for a specified period (e.g., 2-5 minutes).

-

Agonist Stimulation and Detection: Add a sub-maximal concentration of glutamate (e.g., EC₂₀) and immediately measure the fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation). The increase in fluorescence corresponds to the potentiation of the calcium response by the PAM.

-

Data Analysis: The EC₅₀ of the PAM is calculated by plotting the potentiation of the glutamate response against the concentration of this compound and fitting the data to a four-parameter logistic equation.

Experimental Workflow for Calcium Mobilization Assay

References

- 1. Chemical modulation of mutant mGlu1 receptors derived from deleterious GRM1 mutations found in schizophrenics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical Modulation of Mutant mGlu1 Receptors Derived from Deleterious GRM1 Mutations Found in Schizophrenics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical Modulation of Mutant mGlu<sub>1</sub> Receptors Derived from Deleterious <i>GRM1</i> Mutations Found in Schizo… [ouci.dntb.gov.ua]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

The mGluR1 Positive Allosteric Modulator VU0483605: A Technical Guide for Neurocognitive Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0483605 is a potent, selective, and brain-penetrant positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 1 (mGluR1). Developed at Vanderbilt University, this compound has emerged from a focused effort to create tool compounds for exploring the therapeutic potential of mGluR1 modulation in central nervous system disorders. Notably, research has highlighted the potential of mGluR1 PAMs in ameliorating synaptic deficits associated with neurocognitive disorders, including schizophrenia. This technical guide provides a comprehensive overview of this compound, summarizing its pharmacological properties, detailing key experimental methodologies for its characterization, and visualizing its mechanism of action and experimental workflows.

Core Pharmacology and Quantitative Data

This compound is a member of a chemical series optimized from a dual mGluR4 PAM/mGluR1 negative allosteric modulator (NAM) scaffold. Through a "molecular switch" strategy, researchers at Vanderbilt University successfully inverted the pharmacology to yield potent and selective mGluR1 PAMs.

Table 1: In Vitro Potency and Efficacy of this compound and Related Compounds at Human mGluR1

| Compound | EC50 (nM) | % Glutamate Max Response | Reference |

| This compound | 390 | 113 ± 5 | [1] |

| VU0483737 | 360 | 115 ± 7 | [1] |

Table 2: In Vitro Potency of this compound at Rat mGluR1

| Compound | EC50 (nM) | pEC50 ± SEM | Reference |

| This compound | 356 | 6.45 ± 0.11 | [1] |

Table 3: Selectivity Profile of the this compound Chemical Series

| Receptor | Activity | EC50 / IC50 | Reference |

| mGluR4 | PAM | >10 µM | [1] |

| mGluR5 | NAM | >30 µM | [1] |

Note: A comprehensive pharmacokinetic profile for this compound is not publicly available. However, related compounds in the same chemical series have been characterized with good CNS penetration.

Mechanism of Action: mGluR1 Signaling

This compound acts as a positive allosteric modulator, binding to a site on the mGluR1 receptor distinct from the glutamate binding site. This binding enhances the receptor's response to the endogenous agonist, glutamate. Activation of mGluR1, a Gq-coupled receptor, initiates a signaling cascade that leads to the mobilization of intracellular calcium and the activation of various downstream effectors. This modulation of glutamatergic neurotransmission is believed to underlie its potential therapeutic effects in neurocognitive disorders where synaptic function is impaired.

Caption: The mGluR1 signaling pathway modulated by this compound.

Experimental Protocols

In Vitro Calcium Mobilization Assay

This assay is fundamental for characterizing the potency and efficacy of mGluR1 PAMs.

Objective: To determine the EC50 and maximal response of this compound in potentiating glutamate-induced intracellular calcium mobilization in cells expressing mGluR1.

Materials:

-

HEK293 cells stably expressing human or rat mGluR1.

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

Glutamate.

-

This compound.

-

384-well black, clear-bottom microplates.

-

Fluorescence plate reader with automated liquid handling (e.g., FLIPR or FlexStation).

Procedure:

-

Cell Plating: Seed HEK293-mGluR1 cells into 384-well plates at an appropriate density and incubate overnight.

-

Dye Loading: Remove growth media and add assay buffer containing a calcium-sensitive dye and Pluronic F-127. Incubate for 1 hour at 37°C.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare a fixed, sub-maximal (EC20) concentration of glutamate.

-

Assay: a. Establish a baseline fluorescence reading. b. Add the serially diluted this compound to the wells and incubate for a defined period (e.g., 2-15 minutes). c. Add the EC20 concentration of glutamate to the wells. d. Measure the fluorescence intensity over time to capture the peak calcium response.

-

Data Analysis: Normalize the data to the response of the EC20 concentration of glutamate alone. Plot the normalized response against the concentration of this compound and fit to a sigmoidal dose-response curve to determine the EC50 and maximal potentiation.

Caption: Workflow for the in vitro calcium mobilization assay.

Novel Object Recognition (NOR) Test

The NOR test is a widely used behavioral assay to assess learning and memory in rodents, relevant for evaluating the pro-cognitive effects of compounds like this compound.

Objective: To evaluate the effect of this compound on recognition memory in a rodent model.

Materials:

-

Rodents (e.g., C57BL/6J mice or Sprague-Dawley rats).

-

Open field arena.

-

Two sets of identical objects (familiar objects).

-

One set of novel objects.

-

Video tracking software.

-

This compound formulation for in vivo administration (e.g., in 20% Captisol).

-

Vehicle control.

Procedure:

-

Habituation: Individually place each animal in the empty open field arena for a set period (e.g., 5-10 minutes) for 1-2 days prior to testing to acclimate them to the environment.

-

Training (Familiarization) Phase: a. Administer this compound or vehicle at a specified time before the training phase (e.g., 30-60 minutes). b. Place two identical "familiar" objects in the arena. c. Place the animal in the arena and allow it to explore for a set duration (e.g., 5-10 minutes). d. Record the time spent exploring each object.

-

Inter-trial Interval: Return the animal to its home cage for a defined period (e.g., 1-24 hours).

-

Testing Phase: a. Replace one of the familiar objects with a "novel" object. b. Place the animal back in the arena and allow it to explore for a set duration (e.g., 5 minutes). c. Record the time spent exploring the familiar and novel objects.

-

Data Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory. Compare the DI between the this compound-treated and vehicle-treated groups.

Caption: Experimental workflow for the Novel Object Recognition test.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of mGluR1 in neurocognitive processes. Its potency, selectivity, and CNS penetration make it suitable for both in vitro and in vivo studies. The experimental protocols detailed in this guide provide a framework for its characterization and evaluation in preclinical models of neurocognitive disorders. Further research with this compound and related compounds will be crucial in validating mGluR1 as a therapeutic target for these complex conditions.

References

In-Depth Technical Guide: Preclinical Research Data on VU0483605

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0483605 is a potent, selective, and brain-penetrant positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 1 (mGluR1). Developed by researchers at Vanderbilt University, this compound has emerged from a lead optimization program aimed at addressing the potential therapeutic value of mGluR1 modulation in central nervous system disorders, particularly schizophrenia. This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its in vitro pharmacology, pharmacokinetic profile, and in vivo efficacy, supported by detailed experimental methodologies and pathway diagrams.

Core Data Presentation

The preclinical data for this compound is summarized in the tables below, offering a clear comparison of its pharmacological and pharmacokinetic properties.

Table 1: In Vitro Pharmacology of this compound

| Parameter | Species | Receptor | Value | Reference |

| EC50 | Human | mGluR1 | 390 nM | [1] |

| Rat | mGluR1 | 356 nM | [1] | |

| % Glu Max | Rat | mGluR1 | 113 ± 5% | [1] |

| Selectivity | Human | mGluR4 | >10 µM (inactive) | [1] |

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Species | Value | Units | Reference |

| Brain Penetration | Not Specified | CNS Penetrant | - | [1] |

| Further pharmacokinetic data is not detailed in the primary publication. |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and a thorough understanding of the data.

In Vitro Potency and Selectivity Assessment: Calcium Mobilization Assay

The potency and selectivity of this compound were determined using a calcium mobilization assay in human embryonic kidney 293 (HEK293) cells stably expressing either human or rat mGluR1, or human mGluR4.

-

Cell Culture: HEK293 cells expressing the target receptor were cultured in standard media and plated into 384-well plates.

-

Compound Preparation: this compound was serially diluted to generate a concentration-response curve.

-

Assay Procedure:

-

Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

This compound was added to the cells at various concentrations.

-

An EC20 concentration of glutamate (the endogenous agonist) was added to stimulate the receptor.

-

Changes in intracellular calcium levels were measured using a fluorescence plate reader.

-

-

Data Analysis: The resulting data were normalized to the maximal response induced by a saturating concentration of glutamate. EC50 values were calculated by fitting the concentration-response data to a four-parameter logistical equation. Selectivity was determined by assessing the activity of this compound at other mGlu receptor subtypes (e.g., mGluR4).

In Vivo Behavioral Assessment: Amphetamine-Induced Hyperlocomotion

While the primary publication mentions in vivo studies in a preclinical antipsychotic model, specific data for this compound in this model is not provided. However, a general methodology for a relevant model is described below.

-

Animals: Male Sprague-Dawley rats are typically used for this model.

-

Acclimation: Animals are acclimated to the testing environment (e.g., open-field arenas) prior to the experiment.

-

Drug Administration:

-

This compound is administered via an appropriate route (e.g., intraperitoneally or orally) at various doses.

-

After a set pretreatment time, animals are administered amphetamine to induce hyperlocomotion.

-

-

Behavioral Recording: Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a specified duration using an automated tracking system.

-

Data Analysis: The total locomotor activity is compared between different treatment groups (vehicle, this compound alone, amphetamine + vehicle, amphetamine + this compound). A reduction in amphetamine-induced hyperlocomotion by this compound would suggest potential antipsychotic-like activity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key biological and experimental processes related to this compound.

mGluR1 Signaling Pathway

The metabotropic glutamate receptor 1 (mGluR1) is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, initiates a downstream signaling cascade. As a positive allosteric modulator, this compound enhances the receptor's response to glutamate.

Experimental Workflow: In Vitro Potency Determination

The following diagram illustrates the key steps in determining the in vitro potency of this compound using a cell-based calcium mobilization assay.

Conclusion

This compound is a valuable research tool for investigating the therapeutic potential of mGluR1 positive allosteric modulation. The available preclinical data demonstrates its high potency and selectivity for mGluR1. While the initial publication provides a strong foundation, further studies detailing its full pharmacokinetic profile and in vivo efficacy in various animal models of CNS disorders are warranted to fully elucidate its therapeutic potential. This guide serves as a comprehensive resource for researchers interested in the preclinical profile of this compound.

References

VU0483605: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and biological activity of VU0483605, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 1 (mGluR1). The information is presented to support ongoing research and drug development efforts targeting the glutamatergic system.

Chemical Structure and Properties

This compound, with the IUPAC name 2-Chloro-N-[3-chloro-4-(4-chloro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)phenyl]nicotinamide, is a small molecule compound. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C20H10Cl3N3O3 |

| Molecular Weight | 446.67 g/mol |

| CAS Number | 1623101-11-0 |

| Appearance | Crystalline solid, light yellow to orange |

| Solubility | ≤20 mg/mL in DMSO; 20 mg/mL in dimethylformamide |

| Predicted Density | 1.625 ± 0.06 g/cm³ |

| Predicted pKa | 9.39 ± 0.70 |

| SMILES | O=C(c1ncccc1Cl)Nc2cc(Cl)c(N3C(=O)c4cccc(Cl)c4C3=O)cc2 |

Chemical Structure:

Biological Activity and Mechanism of Action

This compound acts as a positive allosteric modulator of the mGluR1 receptor, a G-protein coupled receptor (GPCR) that plays a crucial role in synaptic plasticity, learning, and memory.[1] As a PAM, this compound does not activate the receptor directly but enhances the receptor's response to the endogenous agonist, glutamate.

Potency and Selectivity

Studies have demonstrated that this compound is a potent mGluR1 PAM with activity at both human and rat receptors. It exhibits high selectivity for mGluR1 over other mGlu receptor subtypes, such as mGluR4.

| Receptor | EC50 |

| Human mGluR1 | 390 nM[1] |

| Rat mGluR1 | 356 nM[1] |

| mGluR4 | >10 µM[1] |

Signaling Pathway

The canonical signaling pathway for mGluR1 involves its coupling to the Gαq/11 protein. Upon activation by glutamate, the receptor facilitates the activation of phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound enhances this cascade in the presence of glutamate.

Caption: Canonical mGluR1 signaling pathway modulated by this compound.

Experimental Protocols

The following provides a detailed methodology for a key experiment used to characterize the activity of this compound: a calcium flux assay in a recombinant cell line.

Calcium Flux Assay for mGluR1 PAM Activity

This protocol is designed to measure the potentiation of glutamate-induced intracellular calcium mobilization by this compound in a cell line stably expressing mGluR1.

Materials:

-

HEK293 or CHO cells stably expressing rat or human mGluR1

-

Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

-

Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

-

Fluo-4 AM or other suitable calcium-sensitive dye

-

Probenecid (optional, to prevent dye leakage)

-

This compound stock solution (in DMSO)

-

Glutamate stock solution (in water or assay buffer)

-

384-well black-walled, clear-bottom assay plates

-

Fluorometric Imaging Plate Reader (FLIPR) or similar instrument

Experimental Workflow:

Caption: Workflow for the mGluR1 calcium flux assay.

Detailed Procedure:

-

Cell Plating:

-

One day prior to the assay, seed the mGluR1-expressing cells into 384-well black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the experiment.

-

Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.

-

-

Dye Loading:

-

On the day of the assay, prepare the dye-loading solution containing the calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer. Probenecid can be included to improve dye retention.

-

Aspirate the cell culture medium from the wells and add the dye-loading solution.

-

Incubate the plate at 37°C for 1 hour, or as recommended for the specific dye.

-

-

Compound Addition:

-

Prepare serial dilutions of this compound in assay buffer. It is important to maintain a consistent final concentration of DMSO across all wells.

-

Using an automated liquid handler or multichannel pipette, add the this compound dilutions to the appropriate wells of the assay plate.

-

Include control wells with vehicle (DMSO) only.

-

-

Glutamate Addition and Fluorescence Measurement:

-

Prepare a solution of glutamate in assay buffer at a concentration that will yield a final EC20 response (a sub-maximal stimulation).

-

Place the assay plate into the FLIPR instrument.

-

Initiate the reading, establishing a baseline fluorescence.

-

After a short baseline reading, the instrument will automatically add the glutamate solution to all wells.

-

Continue to record the fluorescence signal for a set period to capture the peak calcium response.

-

-

Data Analysis:

-

The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.

-

For each concentration of this compound, determine the peak fluorescence response after glutamate addition.

-

Normalize the data to the response of the vehicle control.

-

Plot the normalized response against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC50 value.

-

Conclusion

This compound is a valuable research tool for investigating the role of mGluR1 in the central nervous system. Its potency, selectivity, and brain-penetrant properties make it a suitable candidate for in vitro and in vivo studies. The provided information on its chemical properties, mechanism of action, and a detailed experimental protocol for its characterization serves as a comprehensive resource for researchers in the field of neuroscience and drug discovery.

References

The Discovery and Synthesis of VU0483605: A Technical Guide to a Selective mGluR1 Positive Allosteric Modulator

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery, synthesis, and pharmacological characterization of VU0483605, a potent, selective, and central nervous system (CNS) penetrant positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 1 (mGluR1). The discovery of this compound was driven by genetic findings linking deleterious mutations in the GRM1 gene (encoding mGluR1) to schizophrenia. This compound emerged from a lead optimization campaign aimed at developing molecules capable of rescuing the function of these loss-of-function mutant receptors. This document provides comprehensive quantitative data, detailed experimental protocols for its characterization, and a visual representation of the associated signaling pathways, serving as a key resource for professionals in neuroscience and drug development.

Discovery and Rationale

The impetus for the development of this compound originated from genetic studies that identified several rare, deleterious non-synonymous single nucleotide polymorphisms (nsSNPs) in the GRM1 gene in individuals with schizophrenia.[1][2] These mutations were hypothesized to result in a loss of mGluR1 function, contributing to the pathophysiology of the disorder.[1] This "mutant receptor rescue" hypothesis provided a novel therapeutic strategy: to identify a positive allosteric modulator (PAM) that could potentiate the receptor's response to the endogenous agonist glutamate, thereby restoring normal signaling activity.[2]

This compound (also referred to as compound 23c in primary literature) was developed as part of a focused medicinal chemistry effort.[2] The discovery process was not a large-scale high-throughput screen, but rather a strategic lead optimization campaign. The chemical scaffold was derived from a known mGluR4 PAM chemotype through a "double molecular switch" strategy, which successfully altered the subtype selectivity to favor mGluR1. This effort led to a series of potent and selective mGluR1 PAMs, including this compound, which were subsequently used to validate the mutant rescue hypothesis.

References

VU0483605: A Selective mGluR1 Positive Allosteric Modulator

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Metabotropic glutamate receptor 1 (mGluR1), a class C G-protein coupled receptor (GPCR), is a key player in excitatory neurotransmission in the central nervous system (CNS). Its involvement in synaptic plasticity, learning, memory, and pain perception has made it an attractive therapeutic target for a range of neurological and psychiatric disorders. VU0483605 is a potent, selective, and brain-penetrant positive allosteric modulator (PAM) of the mGluR1.[1][2] As a PAM, this compound does not activate the receptor directly but enhances the receptor's response to the endogenous agonist, glutamate. This mechanism offers a more nuanced modulation of glutamatergic signaling compared to orthosteric agonists. This document provides a comprehensive technical overview of this compound, including its pharmacological properties, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Pharmacological Data

This compound exhibits high potency for both human and rat mGluR1 and displays excellent selectivity against other mGluR subtypes. The following tables summarize the key quantitative data for this compound.

| Species | Receptor | Assay Type | Parameter | Value (µM) | Reference |

| Human | mGluR1 | Calcium Mobilization | EC₅₀ | 0.39 | [1] |

| Rat | mGluR1 | Calcium Mobilization | EC₅₀ | 0.36 | [1] |

Table 1: Potency of this compound at mGluR1

| Receptor Subtype | Assay Type | Parameter | Activity | Reference |

| mGluR4 | PAM Activity | EC₅₀ | >10 µM (inactive) | [1] |

| mGluR2, mGluR3, mGluR5, mGluR7, mGluR8 | Not specified | - | Inactive |

Table 2: Selectivity Profile of this compound

Signaling Pathways

mGluR1 is canonically coupled to the Gq/G₁₁ family of G-proteins. Upon activation by glutamate, the receptor stimulates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores. DAG, along with the elevated intracellular calcium, activates protein kinase C (PKC). This compound potentiates this signaling cascade in the presence of glutamate.

References

An In-depth Technical Guide on the Role of VU0483605 in Glutamate Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamate is the primary excitatory neurotransmitter in the central nervous system, playing a critical role in synaptic plasticity, learning, and memory. Dysregulation of glutamatergic signaling is implicated in various neurological and psychiatric disorders. Metabotropic glutamate receptor 1 (mGluR1), a Class C G-protein coupled receptor (GPCR), is a key modulator of synaptic transmission and neuronal excitability. Positive allosteric modulators (PAMs) of mGluR1, such as VU0483605, offer a promising therapeutic strategy by enhancing the receptor's response to endogenous glutamate, thereby providing a more nuanced modulation of glutamatergic signaling compared to orthosteric agonists. This technical guide provides a comprehensive overview of the role of this compound in glutamate signaling, including its mechanism of action, quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.

Core Mechanism of Action of this compound

This compound is a potent and selective positive allosteric modulator of the mGluR1 receptor. It binds to a topographically distinct site from the glutamate binding site, inducing a conformational change that increases the affinity and/or efficacy of glutamate for the receptor. This potentiation of glutamate's effect leads to an enhanced downstream signaling cascade.

Quantitative Data for this compound

The following table summarizes the in vitro potency of this compound at human and rat mGluR1 receptors.

| Receptor | Assay Type | Parameter | Value (nM) |

| Human mGluR1 | Calcium Mobilization | EC₅₀ | 390 |

| Rat mGluR1 | Calcium Mobilization | EC₅₀ | 356 |

Signaling Pathways

Activation of mGluR1 by glutamate, potentiated by this compound, primarily initiates the Gq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

Experimental Protocols

Intracellular Calcium Mobilization Assay

This assay is a primary method to quantify the potentiation of mGluR1 by this compound.

Materials:

-

HEK293 cells stably expressing human or rat mGluR1

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Probenecid (to prevent dye extrusion)

-

This compound stock solution (in DMSO)

-

Glutamate stock solution (in water or assay buffer)

-

384-well black-walled, clear-bottom microplates

-

Fluorometric Imaging Plate Reader (FLIPR) or equivalent

Procedure:

-

Cell Plating: Seed the mGluR1-expressing HEK293 cells into 384-well plates at a suitable density and allow them to attach overnight.

-

Dye Loading: Remove the culture medium and add assay buffer containing the calcium-sensitive dye and probenecid. Incubate for 1-2 hours at 37°C.

-

Compound Preparation: Prepare serial dilutions of this compound and a fixed, sub-maximal (EC₂₀) concentration of glutamate in assay buffer.

-

Assay: a. Wash the cells with assay buffer to remove excess dye. b. Add the this compound dilutions to the wells and incubate for a short period (e.g., 15-30 minutes). c. Place the plate in the FLIPR instrument and initiate reading. d. After establishing a baseline fluorescence, add the EC₂₀ concentration of glutamate to all wells. e. Continue to monitor the fluorescence signal for several minutes to capture the peak calcium response.

-

Data Analysis: The increase in fluorescence intensity corresponds to the rise in intracellular calcium. The potentiation by this compound is determined by the fold-shift in the glutamate EC₅₀ or the increase in the maximal response to the EC₂₀ glutamate concentration.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the effect of this compound on mGluR1-mediated currents in neurons.

Materials:

-

Brain slices containing neurons expressing mGluR1 (e.g., hippocampal or cerebellar slices)

-

Artificial cerebrospinal fluid (aCSF)

-

Intracellular solution for the patch pipette

-

This compound

-

mGluR1 agonist (e.g., DHPG) or glutamate

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

Procedure:

-

Slice Preparation: Prepare acute brain slices from a rodent and maintain them in oxygenated aCSF.

-

Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with aCSF.

-

Patching: Obtain a whole-cell patch-clamp recording from a target neuron.

-

Baseline Recording: Record baseline synaptic currents or agonist-evoked currents.

-

Compound Application: Bath-apply this compound at a known concentration and record the changes in the currents.

-

Agonist Co-application: In the continued presence of this compound, apply an mGluR1 agonist to assess the potentiated response.

-

Data Analysis: Analyze the amplitude, frequency, and kinetics of the recorded currents to determine the effect of this compound.

In Vivo Microdialysis

This technique allows for the measurement of extracellular levels of neurotransmitters, such as glutamate and dopamine, in the brain of a freely moving animal.

Materials:

-

Rodent model (e.g., rat or mouse)

-

Stereotaxic apparatus

-

Microdialysis probe

-

Perfusion pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

This compound formulation for in vivo administration

-

High-performance liquid chromatography (HPLC) system with electrochemical or fluorescence detection

Procedure:

-

Probe Implantation: Under anesthesia, stereotaxically implant a microdialysis probe into the brain region of interest.

-

Recovery: Allow the animal to recover from surgery.

-

Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate.

-

Baseline Collection: Collect baseline dialysate samples to establish basal neurotransmitter levels.

-

Drug Administration: Administer this compound systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).

-

Sample Collection: Continue to collect dialysate samples at regular intervals.

-

Neurotransmitter Analysis: Analyze the concentration of glutamate and other relevant neurotransmitters in the dialysate samples using HPLC.

-

Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels to determine the effect of this compound.

Conclusion

This compound serves as a valuable research tool for elucidating the complex role of mGluR1 in glutamate signaling. Its ability to selectively potentiate mGluR1 activity allows for precise investigation of the downstream consequences of enhanced glutamatergic transmission. The experimental protocols and data presented in this guide provide a framework for researchers to further explore the therapeutic potential of mGluR1 PAMs in a variety of CNS disorders. The careful application of these methodologies will contribute to a deeper understanding of the intricate mechanisms governing glutamate signaling and pave the way for the development of novel therapeutics.

In-Depth Technical Guide: VU0483605 Potency at Human and Rat mGluR1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological activity of VU0483605, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 1 (mGluR1). The document focuses on its potency, presented as EC50 values, at both human and rat orthologs of the receptor. Detailed experimental methodologies and relevant signaling pathways are also described to provide a thorough understanding of the compound's characterization.

Core Data Presentation

The potency of this compound is summarized in the table below, facilitating a direct comparison of its activity at human and rat mGluR1.

| Species | Receptor | EC50 (nM) | Reference |

| Human | mGluR1 | 390 | [1][2] |

| Rat | mGluR1 | 356 | [1][2][3] |

These values indicate that this compound is a potent PAM at both human and rat mGluR1, with comparable sub-micromolar activity.

Experimental Protocols

The determination of the half-maximal effective concentration (EC50) for a positive allosteric modulator like this compound typically involves a cell-based functional assay that measures the potentiation of the receptor's response to its endogenous agonist, glutamate. A common method is the measurement of intracellular calcium mobilization in a heterologous expression system.

Representative Experimental Protocol: Calcium Flux Assay

This protocol outlines a general procedure for determining the EC50 value of an mGluR1 PAM using a calcium flux assay in HEK293 cells stably expressing either human or rat mGluR1.

1. Cell Culture and Plating:

-

Human Embryonic Kidney (HEK293) cells stably transfected with the cDNA for either human or rat mGluR1 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

For the assay, cells are seeded into black-walled, clear-bottom 96- or 384-well plates at an appropriate density to achieve a confluent monolayer on the day of the experiment.

2. Dye Loading:

-

On the day of the assay, the cell culture medium is removed, and the cells are washed with a buffered salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) containing 20 mM HEPES.

-

A calcium-sensitive fluorescent dye, such as Fluo-4 AM, is prepared in the assay buffer. A non-ionic detergent like Pluronic F-127 is often included to aid in dye solubilization and cell loading.

-

The cells are incubated with the dye solution in the dark at 37°C for a specified time (typically 30-60 minutes) to allow for de-esterification and intracellular trapping of the dye.

3. Compound Addition and Glutamate Co-stimulation:

-

After incubation, the dye solution is removed, and the cells are washed again with the assay buffer.

-

A range of concentrations of the test compound (this compound) is prepared in the assay buffer.

-

The assay is performed by adding the different concentrations of this compound to the cells, followed shortly by the addition of a fixed, sub-maximal concentration of glutamate (e.g., an EC20 concentration, which is the concentration of glutamate that elicits 20% of its maximal response). This co-stimulation is crucial for detecting the potentiating effect of the PAM.

4. Signal Detection:

-

The plate is immediately placed in a fluorescence plate reader (e.g., a FLIPR or FlexStation).

-

Changes in intracellular calcium are monitored by measuring the fluorescence intensity (e.g., excitation at ~485 nm and emission at ~525 nm for Fluo-4) over time.

5. Data Analysis:

-

The increase in fluorescence, indicative of calcium mobilization, is quantified for each well.

-

The data are normalized to the response elicited by a maximal concentration of glutamate.

-

The EC50 value for this compound is determined by plotting the potentiation of the glutamate response against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve using non-linear regression.

Mandatory Visualizations

mGluR1 Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated by mGluR1. As a Gq-coupled receptor, its activation initiates a cascade leading to intracellular calcium release.

Experimental Workflow for EC50 Determination

The diagram below outlines the key steps in the experimental workflow for determining the EC50 of an mGluR1 PAM.

References

In-Depth Technical Guide: Brain Penetrance of VU0483605

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Following a comprehensive search of available scientific literature and databases, no specific data regarding the brain penetrance, pharmacokinetics, or central nervous system (CNS) distribution of the compound VU0483605 could be identified. The information that is publicly accessible at this time does not contain quantitative data or detailed experimental protocols for this specific molecule.

This guide, therefore, cannot provide a direct in-depth analysis of this compound. However, to fulfill the user's request for a technical document structure, the following sections outline the methodologies and data presentation formats that would be used to assess and describe the brain penetrance of a compound like this compound, should the data become available.

Quantitative Assessment of Brain Penetrance

The brain penetrance of a compound is a critical factor in the development of drugs targeting the central nervous system. It is typically quantified by several key pharmacokinetic parameters, which would be summarized in a table for clear comparison.

Table 1: Pharmacokinetic Parameters of CNS Distribution

| Parameter | Description | Value (Unit) | Species | Dosing Route & Level | Reference |

| Kp | Brain-to-Plasma Concentration Ratio (Cbrain / Cplasma) | Data not available | - | - | - |

| Kp,uu | Unbound Brain-to-Unbound Plasma Concentration Ratio (Cu,brain / Cu,plasma) | Data not available | - | - | - |

| AUCbrain / AUCplasma | Ratio of the Area Under the Curve for brain and plasma concentrations | Data not available | - | - | - |

| T1/2 brain | Elimination Half-life in the Brain | Data not available | - | - | - |

| Tmax brain | Time to Maximum Concentration in the Brain | Data not available | - | - | - |

| fu,brain | Fraction Unbound in Brain Tissue | Data not available | - | - | - |

| fu,plasma | Fraction Unbound in Plasma | Data not available | - | - | - |

| Efflux Ratio | In vitro measure of P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) mediated efflux | Data not available | - | - | - |

Experimental Protocols for Determining Brain Penetrance

The generation of the data presented in Table 1 would rely on a series of well-defined preclinical experiments. The following outlines the typical methodologies employed.

In Vivo Pharmacokinetic Studies

Objective: To determine the concentration-time profiles of the compound in both the plasma and the brain tissue of a relevant animal model (e.g., mouse, rat) following systemic administration.

Methodology:

-

Animal Model: Specify the species, strain, sex, and age of the animals used.

-

Dosing: Detail the formulation of the compound, the route of administration (e.g., intravenous, oral), and the dose level.

-

Sample Collection: Describe the time points for blood and brain tissue collection post-dose.

-

Sample Processing: Explain the procedures for plasma separation and brain tissue homogenization.

-

Bioanalytical Method: Specify the analytical technique used for quantification (e.g., LC-MS/MS), including details on the method validation (e.g., linearity, accuracy, precision).

-

Data Analysis: Describe the pharmacokinetic software and models used to calculate parameters such as AUC, T1/2, and Tmax. The Kp value is calculated as the ratio of the total brain concentration to the total plasma concentration at a specific time point or as the ratio of the brain AUC to the plasma AUC.

Brain and Plasma Protein Binding Assays

Objective: To determine the fraction of the compound that is not bound to proteins in the brain and plasma, which is crucial for calculating the unbound brain-to-unbound plasma concentration ratio (Kp,uu).

Methodology:

-

Technique: Typically performed using equilibrium dialysis, ultrafiltration, or ultracentrifugation.

-

Procedure:

-

Fortify blank plasma and brain homogenate with the test compound.

-

Incubate the samples to allow for equilibrium between the bound and unbound compound.

-

Separate the unbound fraction from the protein-bound fraction.

-

Quantify the concentration of the compound in the appropriate compartments using a validated bioanalytical method.

-

-

Calculation: The fraction unbound (fu) is calculated as the ratio of the unbound concentration to the total concentration.

In Vitro Transporter Assays

Objective: To assess whether the compound is a substrate for key efflux transporters at the blood-brain barrier, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).

Methodology:

-

Cell Line: Utilize cell lines that overexpress the transporter of interest (e.g., MDCK-MDR1 for P-gp, MDCK-BCRP for BCRP).

-

Assay Format: Conduct a bidirectional transport assay where the compound is added to either the apical or basolateral side of a confluent cell monolayer grown on a permeable support.

-

Sample Analysis: Measure the amount of compound that has permeated to the opposite chamber over time.

-

Calculation: The efflux ratio is calculated as the ratio of the permeability coefficient from the basolateral to the apical side (Papp, B-A) to the permeability coefficient from the apical to the basolateral side (Papp, A-B). An efflux ratio significantly greater than 2 is indicative of active efflux.

Visualization of Experimental Workflow

A clear understanding of the experimental sequence is crucial for interpreting the data.

Caption: Workflow for determining brain penetrance parameters.

The Therapeutic Potential of VU0483605 and Related Modulators for CNS Disorders: A Technical Guide

Disclaimer: Publicly available information specifically detailing the preclinical and clinical development of VU0483605 is limited. This guide leverages available data on closely related compounds developed by Vanderbilt University, particularly M1 positive allosteric modulators (PAMs), to provide a comprehensive overview of the therapeutic strategy and potential for this class of molecules in treating Central Nervous System (CNS) disorders.

Executive Summary

This compound is identified as a preclinical metabotropic glutamate receptor 1 (mGluR1) modulator developed by Vanderbilt University for the potential treatment of nervous system diseases and neurocognitive disorders.[1] While specific data on this compound remains largely proprietary, extensive research on related M1 muscarinic acetylcholine receptor PAMs from the same institution offers significant insights into a promising therapeutic avenue for CNS disorders such as schizophrenia and Alzheimer's disease. These M1 PAMs aim to enhance cognitive function by potentiating the effects of acetylcholine, a key neurotransmitter, without causing the side effects associated with direct receptor agonists.[2][3] This technical guide will synthesize the available information on the mechanism of action, preclinical efficacy, and experimental methodologies related to these promising CNS-targeted compounds.

Mechanism of Action: Targeting M1 Receptors for Cognitive Enhancement

The M1 muscarinic acetylcholine receptor, a G-protein coupled receptor, plays a crucial role in learning, memory, and attention.[4] Dysfunction of the cholinergic system, which utilizes acetylcholine, is a hallmark of cognitive decline in Alzheimer's disease and is also implicated in the cognitive deficits of schizophrenia.[5]

M1 PAMs represent a sophisticated approach to modulating this system. Unlike direct agonists that activate the receptor, PAMs bind to an allosteric site, a different location on the receptor protein. This binding event does not activate the receptor on its own but rather enhances the receptor's response when acetylcholine binds to its primary (orthosteric) site. This mechanism is believed to offer a more nuanced and physiological modulation of M1 activity, potentially avoiding the overstimulation and subsequent side effects observed with earlier muscarinic agonists.

Preclinical Data Summary

While specific quantitative data for this compound is not available, preclinical studies on other Vanderbilt M1 PAMs, such as VU0453595, have demonstrated promising results in animal models of cognitive impairment.

| Compound | Assay/Model | Efficacy Metric | Result | Reference |

| VU0453595 | Novel Object Recognition (Rodent) | Improved Cognitive Function | Dose-dependent reversal of cognitive deficits | |

| VU0453595 | Phencyclidine (PCP)-induced deficits (Mouse model of schizophrenia) | Restoration of Long-Term Depression (LTD) | Fully restored impaired LTD | |

| VU0453595 | Phencyclidine (PCP)-induced deficits (Mouse model of schizophrenia) | Reversal of cognitive and social deficits | Reversed deficits in cognitive function and social interaction | |

| MK-7622 (ago-PAM) | Novel Object Recognition (Rodent) | Improved Cognitive Function | Failed to improve novel object recognition | |

| MK-7622 (ago-PAM) | Seizure Liability (Mouse) | Induction of behavioral convulsions | Induced severe behavioral convulsions |

These data highlight the potential of M1 PAMs that lack intrinsic agonist activity (ago-PAMs) to enhance cognition without the adverse effects that have plagued earlier compounds.

Experimental Protocols

The development and characterization of M1 PAMs involve a range of in vitro and in vivo assays.

In Vitro Assays

-

Functional High-Throughput Screening (HTS): The initial discovery of novel M1 PAMs often begins with HTS of large compound libraries. This involves cell-based assays that measure the potentiation of acetylcholine-induced responses, typically through monitoring intracellular calcium mobilization or other second messenger signaling pathways.

-

Selectivity Profiling: Lead compounds are tested against other muscarinic receptor subtypes (M2-M5) to ensure high selectivity for M1. This is crucial to avoid off-target effects, such as the cardiovascular side effects associated with M2 activation and the gastrointestinal issues linked to M3 activation.

-

Electrophysiology: Patch-clamp electrophysiology on neuronal cells is used to characterize the modulatory effects of PAMs on M1 receptor-mediated ion channel activity, providing a more detailed understanding of their mechanism of action at the cellular level.

In Vivo Models

-

Pharmacokinetic Studies: The absorption, distribution, metabolism, and excretion (ADME) properties of candidate compounds are assessed in animal models (e.g., rats) to determine their brain penetration and overall drug-like properties.

-

Rodent Models of Cognitive Impairment:

-

Novel Object Recognition (NOR): This task assesses learning and memory in rodents. The ability of a compound to improve the recognition of a novel object over a familiar one is a measure of its pro-cognitive effects.

-

Phencyclidine (PCP) or MK-801 Induced Deficits: These NMDA receptor antagonists are used to model certain symptoms of schizophrenia, including cognitive deficits. The ability of a test compound to reverse these deficits is indicative of its potential antipsychotic and pro-cognitive activity.

-

-

Safety and Toxicology Studies: Comprehensive safety studies are conducted in various animal models to identify any potential adverse effects before a compound can be considered for human clinical trials.

Therapeutic Potential in CNS Disorders

Schizophrenia

The cognitive and negative symptoms of schizophrenia are poorly addressed by current antipsychotic medications, which primarily target dopamine D2 receptors. M1 PAMs offer a novel, non-dopaminergic approach to treating these debilitating aspects of the illness. By enhancing cholinergic signaling in brain regions like the prefrontal cortex, M1 PAMs may restore synaptic plasticity and improve cognitive functions that are impaired in schizophrenia.

Alzheimer's Disease

The progressive loss of cholinergic neurons is a well-established contributor to the cognitive decline in Alzheimer's disease. Current treatments, which are acetylcholinesterase inhibitors, have only modest and temporary benefits. M1 PAMs could provide a more direct and potent way to boost cholinergic signaling in the remaining healthy neurons, potentially offering more significant and sustained cognitive improvement.

Future Directions and Conclusion

The development of selective M1 PAMs represents a significant advancement in the pursuit of effective treatments for the cognitive impairments associated with schizophrenia and Alzheimer's disease. While specific details on this compound are not widely available, the extensive research on related compounds from Vanderbilt University provides a strong rationale for the therapeutic potential of this drug class. The key challenge moving forward will be to translate the promising preclinical findings into clinical success, with a focus on demonstrating both efficacy and a favorable safety profile in human trials. The continued investigation of compounds like this compound and its analogues holds the promise of delivering novel and much-needed therapeutic options for patients suffering from these devastating CNS disorders.

References

- 1. VU-0483605 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Vanderbilt University | Alzheimer's Drug Discovery Foundation [alzdiscovery.org]

- 3. Drug discovery efforts continue in latest chemical chronicle from the Warren Center for Neuroscience Drug Discovery | Basic Sciences | Vanderbilt University [medschool.vanderbilt.edu]

- 4. Neurotransmitters—Key Factors in Neurological and Neurodegenerative Disorders of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Schizophrenia and Alzheimer's: Exploring Their Link | Alzra.org [alzra.org]

Foundational Studies on VU0483605: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0483605 is a potent and centrally nervous system (CNS) penetrant positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 1 (mGlu1). As a member of the Class C G-protein coupled receptors (GPCRs), mGlu1 plays a crucial role in modulating synaptic transmission and neuronal excitability. Its dysfunction has been implicated in various neurological and psychiatric disorders. This compound serves as a valuable pharmacological tool for elucidating the therapeutic potential of mGlu1 modulation. This technical guide provides a comprehensive overview of the foundational preclinical studies on this compound, including its pharmacological properties, key experimental methodologies, and the signaling pathways it modulates.

Pharmacological Data

The following tables summarize the in vitro potency and pharmacokinetic properties of this compound and its analogs.

Table 1: In Vitro Potency of this compound

| Species | Receptor | Assay Type | Parameter | Value (nM) | Reference |

| Human | mGlu1 | Calcium Mobilization | EC50 | 390 | [1] |

| Rat | mGlu1 | Calcium Mobilization | EC50 | 356 | [1] |

Table 2: Selectivity Profile of an Optimized Analog of the this compound Series (VU6024578/BI02982816)

| Receptor | Activity |

| mGlu2 | Inactive |

| mGlu3 | Inactive |

| mGlu4 | Inactive |

| mGlu5 | Inactive |

| mGlu7 | Inactive |

| mGlu8 | Inactive |

Note: While a comprehensive selectivity profile for this compound is not publicly available, data from a closely related and optimized analog, VU6024578/BI02982816, demonstrates high selectivity for mGlu1 over other mGlu receptor subtypes.[2]

Table 3: Pharmacokinetic Parameters of an Optimized Analog of the this compound Series (VU6024578/BI02982816) in Rats

| Parameter | Value | Units | Route of Administration |

| Kp | 0.99 | - | p.o. |

| Kp,uu | 0.82 | - | p.o. |

| MDCK-MDR1 ER | 1.7 | - | N/A |

| Papp | 73 x 10-6 | cm/s | N/A |

| Minimum Effective Dose (Amphetamine-induced hyperlocomotion) | 3 | mg/kg | p.o. |

| Minimum Effective Dose (MK-801 induced novel object recognition disruption) | 10 | mg/kg | p.o. |

Note: Pharmacokinetic data for this compound is limited in the public domain. The data presented here is for a structurally related and optimized mGlu1 PAM from the same chemical series.[2]

Experimental Protocols

In Vitro Assays

1. Intracellular Calcium Mobilization Assay

This assay is a primary method for determining the potency and efficacy of mGlu1 modulators.

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the rat or human mGlu1 receptor.

-

Principle: mGlu1 is a Gq-coupled receptor. Its activation leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+). This transient increase in intracellular Ca2+ is measured using a fluorescent calcium indicator.

-

Protocol:

-

Cell Plating: Seed HEK293-mGlu1 cells into 384-well, black-walled, clear-bottom microplates at a density of 20,000 to 40,000 cells per well and culture overnight.

-

Dye Loading: Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) solution prepared in an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Incubate for 1 hour at 37°C.

-

Compound Addition: Wash the cells with the assay buffer. Add varying concentrations of this compound to the wells.

-

Agonist Stimulation: After a short incubation with the test compound, add a sub-maximal concentration (EC20) of the endogenous agonist, glutamate.

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader (e.g., a FLIPR or FlexStation) before and after the addition of glutamate. The potentiation by this compound is quantified by the increase in the glutamate-induced calcium response.

-

Data Analysis: Plot the fluorescence response against the concentration of this compound to determine the EC50 value using a four-parameter logistic equation.

-

2. Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the effects of this compound on the electrical properties of neurons.

-

Preparation: Prepare acute brain slices (300-400 µm thick) from rodents containing the brain region of interest (e.g., hippocampus or prefrontal cortex).

-

Principle: A glass micropipette filled with an internal solution is sealed onto the membrane of a neuron. The membrane patch is then ruptured to allow electrical access to the entire cell. In voltage-clamp mode, the membrane potential is held constant, and the currents flowing across the membrane are measured. This compound, as an mGlu1 PAM, is expected to potentiate the glutamate-induced inward currents in neurons expressing mGlu1 receptors.

-

Protocol:

-

Slice Preparation: Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Rapidly dissect the brain and prepare slices using a vibratome.

-

Slice Recovery: Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

-

Recording: Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF.

-

Patching: Visualize neurons using infrared differential interference contrast (IR-DIC) microscopy. Approach a neuron with a borosilicate glass pipette (3-7 MΩ resistance) filled with internal solution.

-

Whole-Cell Configuration: Form a gigaohm seal between the pipette and the cell membrane and then apply gentle suction to rupture the membrane.

-

Data Acquisition: In voltage-clamp mode, hold the neuron at a negative potential (e.g., -70 mV). Apply a puff of glutamate or an electrical stimulus to evoke a response.

-

Compound Application: Bath-apply this compound and observe the potentiation of the glutamate-evoked currents.

-

Data Analysis: Analyze the amplitude and kinetics of the recorded currents before and after the application of this compound.

-

In Vivo Assays

1. Amphetamine-Induced Hyperlocomotion

This is a widely used behavioral model to assess the antipsychotic-like potential of compounds.

-

Animals: Male Sprague-Dawley rats.

-

Principle: The psychostimulant amphetamine increases dopamine release in the brain, leading to a significant increase in locomotor activity. Compounds that can attenuate this hyperlocomotion are considered to have potential antipsychotic properties.

-

Protocol:

-

Habituation: Acclimate the rats to the open-field arenas for a set period (e.g., 30-60 minutes) on consecutive days prior to the test day.

-

Drug Administration: On the test day, administer this compound (or vehicle) via the desired route (e.g., oral gavage).

-

Amphetamine Challenge: After a predetermined pretreatment time, administer amphetamine (e.g., 1-2 mg/kg, intraperitoneally).

-

Locomotor Activity Recording: Immediately place the animals back into the open-field arenas and record their locomotor activity (e.g., distance traveled, beam breaks) for a specified duration (e.g., 60-90 minutes) using an automated activity monitoring system.

-

Data Analysis: Compare the locomotor activity of the this compound-treated group with the vehicle-treated group to determine if the compound significantly reduces amphetamine-induced hyperlocomotion.

-

Signaling Pathways and Experimental Workflows

mGlu1 Receptor Signaling Pathway

This compound, as a positive allosteric modulator, enhances the signaling of the mGlu1 receptor in the presence of the endogenous agonist, glutamate. The canonical signaling pathway for mGlu1 is depicted below.

Caption: Canonical Gq-coupled signaling pathway of the mGlu1 receptor.

Experimental Workflow for In Vitro Characterization

The following diagram illustrates the typical workflow for the in vitro characterization of a novel mGlu1 PAM like this compound.

Caption: Experimental workflow for in vitro characterization of this compound.

Logical Relationship for In Vivo Antipsychotic-Like Activity Assessment

The diagram below outlines the logical progression for evaluating the in vivo antipsychotic-like effects of this compound.

Caption: Logical workflow for in vivo assessment of this compound.

References

Methodological & Application

Application Notes and Protocols for VU0483605 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the in vitro characterization of VU0483605, a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 1 (mGluR1). The included methodologies cover the generation of stable cell lines, intracellular calcium mobilization assays, and whole-cell patch-clamp electrophysiology to assess the potency and mechanism of action of this compound. Quantitative data from these assays are summarized for easy reference, and signaling pathways and experimental workflows are visualized using diagrams.

Introduction

Metabotropic glutamate receptor 1 (mGluR1) is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating synaptic plasticity and neuronal excitability. Dysregulation of mGluR1 signaling has been implicated in various neurological and psychiatric disorders. This compound is a potent and selective mGluR1 PAM that enhances the receptor's response to the endogenous agonist glutamate.[1] This document outlines key in vitro assays to characterize the pharmacological properties of this compound.

Data Presentation

Table 1: In Vitro Potency of this compound

| Assay Type | Species | Cell Line | Parameter | Value (nM) |

| Calcium Mobilization | Human | HEK293 | EC50 | 390 |

| Calcium Mobilization | Rat | HEK293 | EC50 | 356 |

Signaling Pathway

The canonical signaling pathway for mGluR1 involves its coupling to Gq/G11 proteins.[2][3] Activation of the receptor by glutamate leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).[2][4] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).

Caption: mGluR1 Signaling Pathway.

Experimental Protocols

Generation of Stably Transfected HEK293 Cell Lines Expressing mGluR1

This protocol describes the generation of Human Embryonic Kidney (HEK293) cells stably expressing the mGluR1 receptor.

Materials:

-

HEK293 cells

-

pcDNA3.1 vector containing the human or rat mGluR1 gene

-

Lipofectamine 2000 or a similar transfection reagent

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

G418 (Geneticin)

-

6-well plates and 10 cm culture dishes

Procedure:

-

One day before transfection, seed HEK293 cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.

-